2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiazole ring, a benzenesulfonamide group, and a fluorophenyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through a sulfonation reaction, where a benzene derivative is treated with a sulfonating agent such as chlorosulfonic acid.
Attachment of the Fluorophenyl Moiety: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties, showing significant activity against certain cancer cell lines and bacterial strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition of this enzyme disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups.
Thiazole Derivatives: Compounds containing the thiazole ring.
Fluorophenyl Derivatives: Compounds with fluorophenyl moieties.
Uniqueness
2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-13-8-6-12(7-9-13)10-19-16(22)15-11-25-17(20-15)21-26(23,24)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIVVKYFYROABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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